5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the triazole ring. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the triazole ring in the presence of a palladium catalyst
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include bromine, N-bromosuccinimide, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s electrophilic properties, making it more reactive towards nucleophiles. This can lead to the formation of covalent bonds with biological targets, such as enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine include other halogenated triazoles, such as:
- 5-Chloro-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine
- 5-Iodo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine
These compounds share similar structures but differ in the halogen atom present. The presence of different halogens can affect the compound’s reactivity, biological activity, and physical properties .
Properties
Molecular Formula |
C8H6BrFN4 |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-bromo-2-(2-fluorophenyl)triazol-4-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-7-8(11)13-14(12-7)6-4-2-1-3-5(6)10/h1-4H,(H2,11,13) |
InChI Key |
HRGPDKOWEXFJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)Br)N)F |
Origin of Product |
United States |
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